molecular formula C13H13ClNO2P B12609192 Methyl [(6-chloropyridin-3-yl)methyl]phenylphosphinate CAS No. 918138-51-9

Methyl [(6-chloropyridin-3-yl)methyl]phenylphosphinate

Cat. No.: B12609192
CAS No.: 918138-51-9
M. Wt: 281.67 g/mol
InChI Key: RZZZVGSZPCXPNW-UHFFFAOYSA-N
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Description

Methyl [(6-chloropyridin-3-yl)methyl]phenylphosphinate is an organic compound that features a phosphinate group attached to a methylated chloropyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl [(6-chloropyridin-3-yl)methyl]phenylphosphinate typically involves the reaction of 6-chloropyridine with methyl phenylphosphinate under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to promote the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl [(6-chloropyridin-3-yl)methyl]phenylphosphinate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphine oxides.

    Reduction: Reduction reactions can convert the phosphinate group to a phosphine.

    Substitution: The chloropyridine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Phosphine oxides.

    Reduction: Phosphines.

    Substitution: Various substituted pyridines depending on the nucleophile used.

Scientific Research Applications

Methyl [(6-chloropyridin-3-yl)methyl]phenylphosphinate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl [(6-chloropyridin-3-yl)methyl]phenylphosphinate involves its interaction with specific molecular targets. The phosphinate group can act as a ligand, binding to metal ions or enzymes, thereby modulating their activity. The chloropyridine ring can also participate in various biochemical pathways, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-[(6-Chloropyridin-3-yl)methyl]methylamine
  • 2-Chloro-5-(methylaminomethyl)pyridine
  • (6-Chloropyridin-3-yl)methanol

Uniqueness

Methyl [(6-chloropyridin-3-yl)methyl]phenylphosphinate is unique due to its combination of a phosphinate group with a chloropyridine ring

Properties

CAS No.

918138-51-9

Molecular Formula

C13H13ClNO2P

Molecular Weight

281.67 g/mol

IUPAC Name

2-chloro-5-[[methoxy(phenyl)phosphoryl]methyl]pyridine

InChI

InChI=1S/C13H13ClNO2P/c1-17-18(16,12-5-3-2-4-6-12)10-11-7-8-13(14)15-9-11/h2-9H,10H2,1H3

InChI Key

RZZZVGSZPCXPNW-UHFFFAOYSA-N

Canonical SMILES

COP(=O)(CC1=CN=C(C=C1)Cl)C2=CC=CC=C2

Origin of Product

United States

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